molecular formula C9H6F3N3 B14943116 4-Methyl-5-(trifluoromethyl)pyrido[4,3-d]pyrimidine

4-Methyl-5-(trifluoromethyl)pyrido[4,3-d]pyrimidine

Cat. No.: B14943116
M. Wt: 213.16 g/mol
InChI Key: BCICKVIGGRKXAL-UHFFFAOYSA-N
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Description

4-Methyl-5-(trifluoromethyl)pyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core substituted with a methyl group at the 4-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(trifluoromethyl)pyrido[4,3-d]pyrimidine typically involves the reaction of 5-acetyl-4-dimethylaminovinyl-6-(trifluoromethyl)pyrimidine with alcoholic or aqueous solutions of ammonia. This reaction yields 4-alkoxy- and 4-hydroxy-5-methyl-4-trifluoromethyl-1,4-dihydropyrido[4,3-d]pyrimidines, which can be converted to the target compound by eliminating alcohol or water under vacuum conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(trifluoromethyl)pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrido[4,3-d]pyrimidine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 4-Methyl-5-(trifluoromethyl)pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-(trifluoromethyl)pyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its potential as a versatile building block in synthetic chemistry and its applicability in various scientific research fields .

Properties

Molecular Formula

C9H6F3N3

Molecular Weight

213.16 g/mol

IUPAC Name

4-methyl-5-(trifluoromethyl)pyrido[4,3-d]pyrimidine

InChI

InChI=1S/C9H6F3N3/c1-5-7-6(15-4-14-5)2-3-13-8(7)9(10,11)12/h2-4H,1H3

InChI Key

BCICKVIGGRKXAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=N1)C=CN=C2C(F)(F)F

Origin of Product

United States

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